77-LH-28-1 Oxalate is a compound that has garnered attention for its potential applications in pharmacology, particularly concerning the muscarinic acetylcholine receptor subtype 1. This compound is classified as a selective agonist, meaning it binds to and activates specific receptors in the body, influencing various physiological processes.
77-LH-28-1 is derived from commercially available starting materials, particularly 3,4-dihydro-2(1H)-quinolinone, which serves as the foundation for its synthesis. The compound's oxalate form is significant for its solubility and stability in biological assays and applications.
77-LH-28-1 is classified under the category of muscarinic receptor agonists. It specifically targets muscarinic acetylcholine receptor subtype 1, which plays a crucial role in cognitive functions and other neural processes.
The synthesis of 77-LH-28-1 involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of caesium carbonate as a base facilitates the nucleophilic substitution reactions necessary for forming the desired structures.
The molecular weight of 77-LH-28-1 is approximately 332.50 g/mol. Its structural features include a quinolinone core linked to a butylpiperidine moiety, contributing to its pharmacological activity.
77-LH-28-1 can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its selectivity and potency against muscarinic receptors. Understanding these pathways allows chemists to design derivatives with improved pharmacological profiles.
The mechanism of action for 77-LH-28-1 primarily involves its interaction with muscarinic acetylcholine receptor subtype 1. Upon binding, it induces conformational changes in the receptor that activate intracellular signaling pathways associated with cognitive function and memory.
The binding of 77-LH-28-1 to the receptor leads to downstream effects such as increased intracellular calcium levels and activation of phospholipase C pathways. This process is critical for mediating neurotransmitter release and enhancing synaptic plasticity .
Pharmacological studies indicate that 77-LH-28-1 exhibits high selectivity for muscarinic acetylcholine receptor subtype 1 over other subtypes, which may reduce side effects associated with broader receptor activation .
77-LH-28-1 Oxalate appears as a white crystalline solid. Its solubility in various solvents makes it suitable for biological assays.
Key chemical properties include:
Relevant analyses include spectroscopic techniques (NMR, IR) used to confirm structural integrity and purity during synthesis .
77-LH-28-1 has several scientific applications:
77-LH-28-1 (1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one oxalate) emerged in 2008 as a breakthrough compound in muscarinic receptor pharmacology. Developed as a structural analog of AC-42, it addressed critical limitations of earlier M1 agonists. AC-42, identified through functional screening assays, was the first allosteric M1 agonist but exhibited activity only in recombinant systems, failing to activate native rat hippocampal receptors [1] [9]. 77-LH-28-1 was engineered with a quinolone core linked to a 4-butylpiperidine moiety via a propyl chain (C₂₁H₃₂N₂O · C₂H₂O₄), optimizing its molecular interactions with the M1 receptor’s allosteric site .
Table 1: Key Properties of 77-LH-28-1 vs. Predecessor Compound
Property | AC-42 | 77-LH-28-1 |
---|---|---|
M1 Selectivity (Calcium Mobilization) | >100-fold over M2-M5 | >100-fold over M2-M5 |
Native Tissue Activity (Hippocampus) | Absent | Robust cell firing increase |
BBB Penetration (s.c. administration) | Not demonstrated | Significant in vivo activity |
Structural Features | Piperidine core | Quinolinone + 4-butylpiperidine |
Pharmacological characterization revealed 77-LH-28-1’s exceptional profile: It activated human M1 receptors in calcium mobilization assays (EC₅₀ ≈ 100 nM) and stimulated inositol phosphate accumulation, confirming Gq/11 coupling. Crucially, unlike AC-42, it induced gamma oscillations in rat hippocampal slices and enhanced neuronal firing in vivo after subcutaneous administration, proving its bioactivity in intact CNS circuitry [1] [2]. This established 77-LH-28-1 as the first potent, selective, brain-penetrant M1 tool agonist [9].
Muscarinic receptors (M1-M5) share >80% sequence homology in their orthosteric acetylcholine (ACh) binding sites, hindering traditional agonist development. 77-LH-28-1 exploits an evolutionarily divergent allosteric site located in the extracellular loops (ECLs) and upper transmembrane domains (TMs), enabling unprecedented M1 selectivity [1] [7]. Specifically, it binds to a site involving residues in TM1, TM2, TM7, and ECL2, distinct from the deeply buried orthosteric pocket [7].
This allosteric binding confers two key advantages:
Notably, 77-LH-28-1’s efficacy depends on receptor density and membrane lipid composition, explaining differential responses in recombinant vs. native systems. This characteristic underscores the complexity of allosteric modulator pharmacology compared to orthosteric agonists like xanomeline [1] [6].
77-LH-28-1’s value as a CNS research tool hinges on its ability to cross the blood-brain barrier (BBB). Its physicochemical properties—moderate lipophilicity (LogP ~3-4), molecular weight (328.5 g/mol for free base), and presence of a basic nitrogen—facilitate passive diffusion [9]. Crucially, its oxalate salt form enhances solubility and bioavailability without impeding CNS entry .
Table 2: BBB Penetration Parameters of 77-LH-28-1
Parameter | Value/Characteristic | Significance |
---|---|---|
Administration Route | Subcutaneous | Effective systemic delivery |
In Vivo Effect ↑ Hippocampal cell firing | Proof of CNS target engagement | |
Computational Prediction | High BBB score (Augur model) | Supported by arginine/tyrosine enrichment in BBB-penetrant peptides [4] |
Nanovesicle Relevance | Not required (passive diffusion) | Contrasts with CBD nanovesicles needing carriers [8] |
Unlike peptide-based therapeutics requiring active transport or nanovesicles (e.g., CBD-loaded systems for enhanced brain delivery [8]), 77-LH-28-1 relies on passive diffusion. Computational models (e.g., Augur) predict high BBB penetration for molecules with positive charge and specific amino acid enrichment (e.g., arginine, tyrosine), aligning with 77-LH-28-1’s structure [4]. This penetration enabled landmark studies demonstrating M1’s role in hippocampal plasticity and cognition without invasive dosing [1] .
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: